molecular formula C12H23NO4S B11844130 Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate

Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate

Cat. No.: B11844130
M. Wt: 277.38 g/mol
InChI Key: DRZYQQYXAHBTKU-UHFFFAOYSA-N
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Description

Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring, a common heterocyclic structure found in many biologically active compounds. The presence of a tert-butyl group and a methylsulfonyl group enhances its solubility and reactivity, making it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:

    Formation of the piperidine intermediate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl piperidine-1-carboxylate.

    Introduction of the methylsulfonyl group: The intermediate is then reacted with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Large-scale reactors and automated systems are used to control reaction conditions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The methylsulfonyl group can be displaced by nucleophiles, allowing for further functionalization of the molecule.

    Hydrolysis: The tert-butyl group can be cleaved under acidic conditions to reveal a carboxylic acid functionality.

Common Reagents and Conditions

    Nucleophiles: Used in substitution reactions to replace the methylsulfonyl group.

    Acids: Used in hydrolysis reactions to remove the tert-butyl group.

Major Products

    Substituted piperidine derivatives: Formed through substitution reactions.

    Carboxylic acids: Formed through hydrolysis reactions.

Scientific Research Applications

Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate is used in various scientific research applications, including:

    Drug Discovery: As a scaffold for the development of new pharmaceuticals.

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Catalysis: Used in catalytic processes to enhance reaction rates and selectivity.

Mechanism of Action

The specific mechanism of action of tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate is not well-documented. the presence of the methylsulfonyl group suggests it could play a role in targeted delivery or controlled release of a drug molecule. The compound’s reactivity and functional groups may interact with molecular targets and pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Similar structure but with the methylsulfonyl group at a different position.

    Tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate: Contains an azetidine ring instead of a piperidine ring.

Uniqueness

Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and methylsulfonyl groups. This combination of functional groups provides distinct reactivity and solubility properties, making it valuable for specific applications in drug discovery and organic synthesis.

Properties

IUPAC Name

tert-butyl 3-(methylsulfonylmethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4S/c1-12(2,3)17-11(14)13-7-5-6-10(8-13)9-18(4,15)16/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZYQQYXAHBTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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